molecular formula C15H19NO3 B1439315 tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate CAS No. 914349-04-5

tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate

Cat. No. B1439315
M. Wt: 261.32 g/mol
InChI Key: YCSDACNYFYHMLH-UHFFFAOYSA-N
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Description

This compound is likely an ester derived from indole-1-carboxylic acid, which is a derivative of the heterocyclic compound indole. The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3. The “3-(hydroxymethyl)-6-methyl” part suggests that there are hydroxymethyl and methyl substituents on the indole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of the appropriate indole derivative with a tert-butyl ester under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of the hydroxymethyl and methyl groups would add to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Results

Medicinal Chemistry

Results

Material Science

Results

Biochemistry

Results

Analytical Chemistry

Results

Agricultural Chemistry

Methods

Results: Structural changes from such transformations could result in compounds with increased biological activity against cancer cells .

Methods: The compound could be modified to enhance its energetic characteristics for applications in defense and explosives industries .

Results: The modified compounds could exhibit properties suitable for use as melt-castable explosives or other energetic applications .

Methods: Single crystal X-ray diffraction could be employed to determine the crystal structure and observe changes upon chemical transformations .

Results: The data obtained could aid in elucidating the biological activity and designing new materials with desired properties .

Future Directions

The future directions for the study or use of this compound would depend on its applications. It could be studied further for potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSDACNYFYHMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654317
Record name tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate

CAS RN

914349-04-5
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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